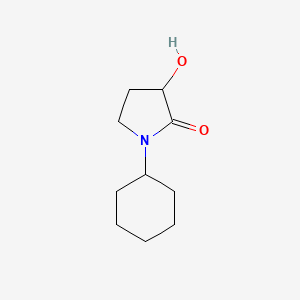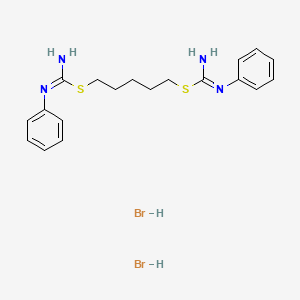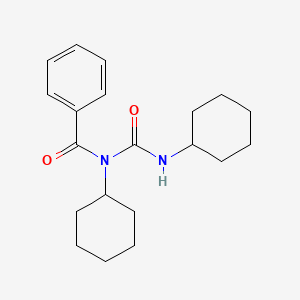
N-Benzoyl-N,N'-dicyclohexylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-N,N’-dicyclohexylurea is an organic compound that is commonly used in organic synthesis. It is a derivative of urea and is known for its role in various chemical reactions, particularly in the formation of esters and amides. This compound is often utilized as a reagent in organic chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzoyl-N,N’-dicyclohexylurea is typically synthesized through the condensation reaction of benzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) . The reaction proceeds under mild conditions and results in the formation of the desired urea derivative.
Industrial Production Methods
In industrial settings, the synthesis of N-Benzoyl-N,N’-dicyclohexylurea follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and catalysts helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-N,N’-dicyclohexylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving N-Benzoyl-N,N’-dicyclohexylurea include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while substitution reactions can produce a variety of urea derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-N,N’-dicyclohexylurea has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of N-Benzoyl-N,N’-dicyclohexylurea involves its ability to act as a dehydrating agent in chemical reactions. It facilitates the formation of esters and amides by promoting the removal of water molecules from the reactants. The compound’s molecular structure allows it to interact with various substrates, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dicyclohexylurea: A closely related compound that is also used as a reagent in organic synthesis.
N-Benzoyl-N,N’-dicyclohexyl-N-3,5-dinitrobenzoylurea: Another derivative with similar properties but different functional groups.
Uniqueness
N-Benzoyl-N,N’-dicyclohexylurea is unique due to its specific benzoyl group, which imparts distinct reactivity and stability compared to other urea derivatives. Its ability to act as a dehydrating agent in esterification and amidation reactions makes it particularly valuable in organic synthesis.
Eigenschaften
CAS-Nummer |
3080-42-0 |
|---|---|
Molekularformel |
C20H28N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-cyclohexyl-N-(cyclohexylcarbamoyl)benzamide |
InChI |
InChI=1S/C20H28N2O2/c23-19(16-10-4-1-5-11-16)22(18-14-8-3-9-15-18)20(24)21-17-12-6-2-7-13-17/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,21,24) |
InChI-Schlüssel |
OXHQJTMLYJFMCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


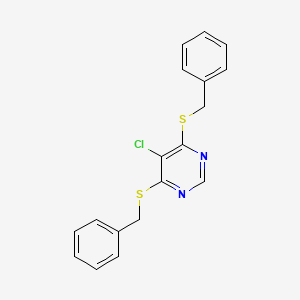
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
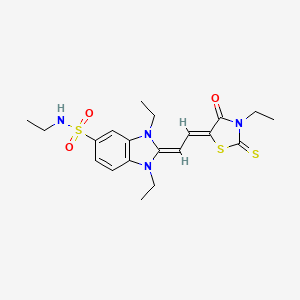
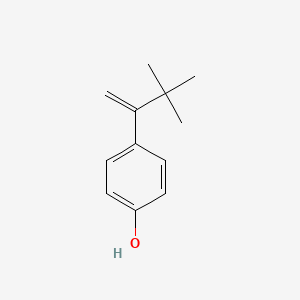

![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)

![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)

